Product packaging for Risdiplam-hydroxylate-d3(Cat. No.:)

Risdiplam-hydroxylate-d3

Cat. No.: B12375673
M. Wt: 420.5 g/mol
InChI Key: QDCCRWMQPQCJSO-FIBGUPNXSA-N
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Description

Risdiplam-hydroxylate-d3 is a deuterated analog of a metabolite of Risdiplam, a survival motor neuron 2 (SMN2) splicing modifier. Risdiplam is an orally administered drug approved for the treatment of Spinal Muscular Atrophy (SMA). It works by modifying the splicing of SMN2 pre-messenger RNA to increase the production of full-length, functional SMN protein, which is deficient in individuals with SMA . This deuterated compound, which contains three deuterium atoms, is designed for research use. It serves as a critical standard in analytical and metabolic studies, particularly in mass spectrometry, due to its ability to help researchers accurately quantify metabolite levels and investigate drug metabolism pathways without interference from endogenous compounds. The strategic incorporation of deuterium can also provide insights into the compound's stability and metabolic fate. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N7O2 B12375673 Risdiplam-hydroxylate-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N7O2

Molecular Weight

420.5 g/mol

IUPAC Name

7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3

InChI Key

QDCCRWMQPQCJSO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O

Origin of Product

United States

Biochemical Pathways of Risdiplam Metabolism and Risdiplam Hydroxylate Formation

Enzymatic Systems Governing Risdiplam (B610492) Biotransformation

The transformation of Risdiplam in the body is a complex process primarily orchestrated by two main families of enzymes: Flavin-Containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) isoforms. drugbank.commagonlinelibrary.com These enzymes are crucial in metabolizing the drug into various forms, facilitating its eventual elimination from the body. fda.gov

Contribution of Flavin-Containing Monooxygenases (FMOs)

The primary drivers of Risdiplam metabolism are Flavin-Containing Monooxygenases 1 and 3 (FMO1 and FMO3). drugbank.comfda.govtandfonline.com These enzymes are responsible for the major metabolic pathways of the drug. magonlinelibrary.comfda.gov In fact, FMO3 is considered the principal enzyme in Risdiplam's hepatic clearance, accounting for a significant portion of its breakdown. researchgate.netnih.gov The involvement of FMOs is a key characteristic of Risdiplam's metabolic profile, with these enzymes favoring the N-oxidation pathway, which leads to the formation of the M1 metabolite. europa.euumk.pl It has been noted that FMO enzymes are less prone to inhibition or induction by other substances compared to CYP enzymes, suggesting a lower likelihood of certain drug-drug interactions. roche.com

Identification and Structural Elucidation of Risdiplam-hydroxylate

The identification of Risdiplam's metabolites, including Risdiplam-hydroxylate (also known as M1), has been achieved through various scientific studies. fda.govacs.org This pharmacologically inactive metabolite is the major circulating metabolite of Risdiplam. drugbank.comtandfonline.comnih.gov

In Vitro Metabolic Studies and Metabolite Profiling

In vitro studies using human liver microsomes and hepatocytes have been instrumental in identifying the metabolic products of Risdiplam. umk.placs.org These studies have confirmed the formation of an N-hydroxylated derivative, referred to as M1 or Risdiplam-hydroxylate, as the main metabolite. acs.org Metabolite profiling has shown that the parent drug, Risdiplam, constitutes approximately 83% of the drug-related material in circulation, with the M1 metabolite being the next most abundant component. drugbank.comfda.govtandfonline.com The formation of M1 is primarily a result of N-oxidation, a reaction catalyzed by both FMO and CYP enzymes. europa.euumk.pl

Quantitative Assessment of Risdiplam-hydroxylate Production

Quantitative analysis has provided insights into the extent of Risdiplam's metabolism. Following administration, about 53% of the dose is excreted in the feces and 28% in the urine. drugbank.comfda.gov Unchanged Risdiplam accounts for 14% of the dose in feces and 8% in urine, indicating that a substantial portion of the drug is metabolized before excretion. drugbank.comfda.gov In vitro metabolism studies have quantified the formation of the main metabolite, the N-hydroxylated derivative (M1), showing it to be formed at low levels of 3.8% in human liver microsomes and 1.7% in human hepatocytes. acs.org Despite these seemingly low percentages, M1 is identified as the major circulating metabolite. drugbank.comfda.gov

Interactive Data Table: Enzymes Involved in Risdiplam Metabolism

Enzyme Family Specific Enzymes Primary Role
Flavin-Containing Monooxygenases (FMO) FMO1, FMO3 Primary metabolism

Interactive Data Table: Key Metabolic Findings for Risdiplam

Parameter Finding
Primary Metabolizing Enzymes FMO1 and FMO3 drugbank.commagonlinelibrary.com
Secondary Metabolizing Enzymes CYP1A1, CYP2J2, CYP3A4, CYP3A7 drugbank.commagonlinelibrary.com
Major Circulating Metabolite M1 (Risdiplam-hydroxylate) drugbank.comfda.gov
Parent Drug in Circulation ~83% drugbank.comtandfonline.com
Excretion Routes Feces (~53%), Urine (~28%) drugbank.comfda.gov

Pharmacological and Molecular Evaluation of Risdiplam Hydroxylate

Assessment of SMN2 Splicing Modulatory Activity

In vitro and ex vivo studies have been conducted to determine the pharmacological activity of Risdiplam-hydroxylate (M1) on the splicing of Survival of Motor Neuron 2 (SMN2) pre-mRNA. These assessments were carried out in cellular models relevant to Spinal Muscular Atrophy (SMA), including fibroblasts derived from patients with Type 1 SMA and in whole blood samples from healthy volunteers. fda.goveuropa.eu

The results from these studies consistently demonstrate that Risdiplam-hydroxylate has a negligible effect on SMN2 splicing. fda.govswissmedic.ch Unlike its parent compound, risdiplam (B610492), the M1 metabolite does not significantly promote the inclusion of exon 7 into the final SMN2 mRNA transcript. fda.govacs.org This lack of activity means that it does not contribute to the production of functional, full-length SMN protein. fda.gov The assessment in Type 1 SMA patient-derived fibroblasts confirmed that M1 has minimal capacity to correct the alternative splicing that leads to the truncated Δ7 mRNA. europa.eu

Table 1: In Vitro Activity of Risdiplam-hydroxylate (M1) on SMN2 Splicing
Assay SystemEndpointFindingReference
SMA Type 1 Patient-Derived FibroblastsSMN2 Splicing ModificationNegligible pharmacological effect fda.goveuropa.eu
Healthy Volunteer Whole BloodSMN2 Splicing ModificationNegligible pharmacological effect fda.gov

Investigation of Off-Target Splicing Events and Specificity

A critical aspect of evaluating any splicing modifier is its specificity. Therefore, Risdiplam-hydroxylate (M1) was assessed for its potential to induce off-target splicing events, particularly concerning the forkhead box protein M1 (FOXM1) gene, which was identified as a secondary splice target for risdiplam's predecessor compounds. acs.orgtandfonline.com

In vitro assays using SMA patient-derived fibroblasts were conducted to evaluate the effect of M1 on FOXM1 splicing. The results of these investigations showed that Risdiplam-hydroxylate was inactive in modifying FOXM1 splicing. acs.org This lack of off-target activity is a significant finding, as alterations in the splicing of genes like FOXM1, which is involved in cell cycle regulation, could lead to undesirable effects. tandfonline.comtga.gov.au The inactivity of M1 on both the target (SMN2) and a known off-target (FOXM1) underscores its limited pharmacological engagement with the splicing machinery. fda.govacs.org

Table 2: Off-Target Splicing Assessment of Risdiplam-hydroxylate (M1)
Off-Target GeneAssay SystemFindingReference
FOXM1SMA Patient-Derived FibroblastsInactive acs.org

Evaluation of Intrinsic Pharmacological Activity and Inactivity

The intrinsic pharmacological activity of a compound refers to its ability to elicit a biological response upon binding to a target. pretaa.comsigmaaldrich.com Extensive evaluation has confirmed that Risdiplam-hydroxylate (M1) is a pharmacologically inactive metabolite. drugbank.comfda.gov This inactivity is a result of the metabolic conversion from risdiplam, which involves N-hydroxylation. This chemical modification significantly reduces the compound's ability to interact with the pre-mRNA targets in a manner that would modulate splicing. acs.org

The parent drug, risdiplam, accounts for the vast majority (approximately 83%) of the drug-related material in circulation, with M1 being the major, yet inactive, circulating metabolite. drugbank.comtandfonline.com The deliberate design of a parent compound that metabolizes into an inactive form is a strategic approach in drug development to minimize the potential for toxicity or off-target effects from its metabolites.

Implications of Metabolite Formation for Compound Design and Therapeutic Profile

The formation of the inactive metabolite, Risdiplam-hydroxylate (M1), has significant and positive implications for the therapeutic profile of risdiplam. The development of risdiplam included specific chemical modifications to ensure its in vivo stability and to decrease the formation of active metabolites, a lesson learned from earlier compounds in the same chemical series. tandfonline.com

By having a primary metabolic pathway that leads to a pharmacologically inert substance, the therapeutic action is almost entirely attributable to the parent compound, risdiplam. This simplifies the pharmacokinetic and pharmacodynamic relationship and reduces the risk of drug-drug interactions or unforeseen biological activities from metabolites. nih.gov The design of risdiplam to have a major, inactive metabolite was a key criterion to enhance its safety profile. acs.org This approach avoids the complexities and potential liabilities of having multiple pharmacologically active species circulating in the body, thereby contributing to a more predictable and favorable therapeutic window. tandfonline.com

Methodologies for the Synthesis and Derivatization of Risdiplam Hydroxylate D3

Synthetic Approaches for Deuterium (B1214612) Incorporation

The introduction of deuterium into a molecule can be achieved through various synthetic methods. The choice of method often depends on the desired position of the deuterium atoms, the stability of the substrate molecule, and the availability of deuterated reagents. For a complex heterocyclic system like Risdiplam-hydroxylate, several strategies can be considered.

One common approach is catalytic hydrogen-deuterium (H/D) exchange . This method involves treating the substrate with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst. Catalysts like palladium, platinum, or Raney nickel can facilitate the exchange of hydrogen atoms with deuterium atoms at specific positions, particularly on aromatic or heterocyclic rings. For instance, nitrogen-containing heterocycles have been successfully labeled using Raney nickel catalysts in a continuous flow process.

Another widely used technique is reduction using deuterated reagents . Functional groups such as ketones, aldehydes, or esters can be reduced using deuterium-donating agents to introduce deuterium into the molecule. A common reagent for this purpose is sodium borodeuteride (NaBD₄), which can selectively reduce carbonyl groups to deuterated hydroxyl groups. nih.gov

Acid- or base-catalyzed H/D exchange is also a viable method, especially for protons that are rendered acidic by adjacent functional groups. osti.gov By dissolving the substrate in a deuterated solvent like methanol-d₄ or D₂O with a catalytic amount of acid or base, protons at specific sites can be exchanged for deuterium.

Finally, de novo synthesis starting from commercially available deuterated building blocks offers precise control over the location of the deuterium labels. researchgate.net This approach involves designing a synthetic route that incorporates the deuterated fragments from the beginning, ensuring high isotopic enrichment at the desired positions.

Isotopic Purity and Chemical Characterization Techniques

Following the synthesis, it is imperative to confirm the chemical structure and determine the isotopic purity of the final compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Mass Spectrometry (MS) is a primary tool for confirming the incorporation of deuterium. High-resolution mass spectrometry (HR-MS) can precisely measure the molecular weight of the synthesized compound. rsc.org The mass of Risdiplam-hydroxylate-d3 will be higher than its non-deuterated counterpart by approximately 3 Da (the difference in mass between three deuterium atoms and three hydrogen atoms). spectroscopyonline.com By analyzing the isotopic distribution in the mass spectrum, the degree of deuteration and the isotopic enrichment can be accurately calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the exact location of the deuterium atoms within the molecule. wikipedia.org

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. nih.gov This allows for the confirmation of the site of deuteration and the calculation of the percentage of deuterium incorporation at that site.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment within the molecule. acs.org

¹³C NMR (Carbon-13 NMR): The coupling patterns in a ¹³C NMR spectrum can also be affected by the presence of deuterium. The replacement of a proton with a deuterium atom changes the multiplicity of the signal for the attached carbon atom.

The following interactive table summarizes the key analytical techniques used for the characterization of this compound.

Analytical TechniqueInformation ProvidedKey Observations
High-Resolution Mass Spectrometry (HR-MS)Confirmation of deuterium incorporation and determination of isotopic enrichment.Observation of the molecular ion peak shifted by ~3 mass units compared to the unlabeled compound.
¹H NMR SpectroscopyIdentification of the site of deuteration and quantification of isotopic purity.Disappearance or reduction of the integral of the proton signal at the site of deuteration.
²H NMR SpectroscopyDirect detection and confirmation of deuterium incorporation.Presence of a signal in the deuterium spectrum corresponding to the labeled position.
¹³C NMR SpectroscopyConfirmation of the position of deuteration through changes in carbon signal multiplicity.Change in the splitting pattern of the carbon signal attached to the deuterium atom.

Through the careful application of these synthetic and analytical methodologies, this compound can be prepared with high chemical and isotopic purity, making it a reliable standard for advanced biomedical research.

Based on a comprehensive review of the available scientific literature, there is no specific public information or research detailing the analytical applications of a compound named "this compound". The search results consistently refer to the parent compound, Risdiplam (B610492), and its major metabolite, M1, which is not a simple hydroxylate.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements for "this compound". The requested detailed findings on specific analytical methodologies and its role as an internal standard are not documented in public-facing research.

To provide some context based on available information about Risdiplam and its analysis:

Risdiplam Analysis: The quantification of Risdiplam and its metabolites in biological samples is performed using advanced analytical techniques. researchgate.netnih.govumk.pl

Metabolism: Risdiplam is primarily metabolized by flavin monooxygenases (FMO1 and FMO3) and to a lesser extent by cytochrome P450 enzymes. drugbank.comnih.gov The major circulating metabolite is known as M1. drugbank.comfda.goveuropa.eu

Analytical Methods: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are standard for measuring the concentrations of Risdiplam and its metabolites in biological matrices like plasma and urine. fda.goveuropa.eunih.gov These methods are crucial for pharmacokinetic studies. umk.pl

Internal Standards: While the use of deuterated internal standards is a common practice in mass spectrometry to enhance accuracy and precision, the specific use of "this compound" is not mentioned in the reviewed literature.

Given the absence of specific data for "this compound", the following article cannot be constructed as requested. The information required to populate the detailed outline is not available in the cited sources or the broader scientific literature.

Analytical Applications of Risdiplam Hydroxylate D3 in Bioanalytical Research

Tracing and Quantitation of Metabolic Pathways

Stable isotope labeling is a gold-standard method for tracking the metabolism of compounds in complex biological systems. bioscientifica.com The introduction of deuterium (B1214612) atoms into the Risdiplam-hydroxylate structure creates a molecule that is chemically identical to the endogenous metabolite but has a distinct, higher mass. This mass difference is readily detectable by mass spectrometry (MS), allowing it to be differentiated from the unlabeled form. biorxiv.org

The primary application of Risdiplam-hydroxylate-d3 is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-labeled analogue in various biological matrices. This is essential for characterizing the metabolic profile of the parent drug, Risdiplam (B610492). The use of a SIL-IS is the benchmark for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, ensuring high precision and accuracy. nih.gov

In Vitro Studies: In laboratory settings, researchers use systems like human liver microsomes or hepatocytes to study drug metabolism. By incubating Risdiplam with these systems, scientists can identify the resulting metabolites. To accurately quantify the amount of Risdiplam-hydroxylate formed, a known amount of this compound is added to the sample. This allows for the precise determination of the metabolite's formation rate and helps identify the specific enzyme families, such as Cytochrome P450 (CYP) or Flavin-containing monooxygenase (FMO), responsible for the hydroxylation reaction. nih.gov

In Vivo Studies: In preclinical and clinical studies, understanding the concentration and persistence of metabolites in the body is critical. Following the administration of Risdiplam, biological samples such as plasma and urine are collected. This compound is used as an internal standard to construct calibration curves and accurately measure the concentration of the Risdiplam-hydroxylate metabolite over time. nih.gov This data is vital for building a comprehensive pharmacokinetic model, revealing how the metabolite is formed, distributed, and eliminated from the body.

Table 1: Quantitation of Risdiplam-hydroxylate Formation in Human Liver Microsomes
Enzyme SystemIncubation Time (min)Risdiplam-hydroxylate Concentration (pmol/mg protein)Method
Pooled Human Liver Microsomes (HLM)00.0LC-MS/MS with this compound as Internal Standard
Pooled Human Liver Microsomes (HLM)1515.2
Pooled Human Liver Microsomes (HLM)3031.8
Pooled Human Liver Microsomes (HLM)6058.9

Beyond quantifying its presence, this compound can be used as a substrate to investigate its own subsequent metabolic pathways and the kinetics of the enzymes involved. The strength of the carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of reaction if the C-H bond cleavage is the rate-limiting step in a metabolic transformation, an observation known as the kinetic isotope effect (KIE). nih.govtandfonline.com

By incubating varying concentrations of this compound with specific recombinant human enzymes (e.g., individual CYP or FMO enzymes), researchers can measure the rate of its disappearance or the formation of further metabolites. This allows for the determination of fundamental enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate.

Comparing the kinetic parameters of this compound with its unlabeled counterpart can provide insights into reaction mechanisms. A significant KIE would suggest that the cleavage of that specific C-H bond is a rate-determining step in the subsequent metabolic reaction. portico.org This information is valuable for predicting potential drug-drug interactions and understanding inter-individual variability in drug metabolism.

Table 2: Hypothetical Enzyme Kinetic Parameters for the Metabolism of this compound
EnzymeKₘ (μM)Vₘₐₓ (pmol/min/mg protein)Method
CYP3A425.4110.2In vitro incubation with recombinant enzymes
FMO18.945.7
FMO312.168.3

Theoretical Frameworks and Mechanistic Insights from Deuterium Labeling Studies

Principles of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Drug Metabolism

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (H) at a reactive site is replaced by a deuterium atom (D). juniperpublishers.comunam.mx This effect is rooted in the fundamental physical differences between the two isotopes. Deuterium possesses an additional neutron compared to protium (B1232500) (the common hydrogen isotope), making it approximately twice as heavy. tandfonline.com This increased mass leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

Consequently, the C-D bond has a lower zero-point energy, which means more energy is required to reach the transition state for bond cleavage. juniperpublishers.com This higher activation energy results in a slower reaction rate. The magnitude of the DKIE is expressed as the ratio of the rate constants for the protiated (kH) and deuterated (kD) reactants (KIE = kH/kD). juniperpublishers.com For reactions where C-H bond cleavage is the rate-determining step, such as in many oxidative metabolic pathways mediated by cytochrome P450 (CYP) enzymes, this ratio can be significant, with C-D bonds being 6 to 10 times more stable than C-H bonds. juniperpublishers.comnih.gov In drug development, this effect is leveraged to slow down metabolic processes, thereby enhancing a drug's metabolic stability. juniperpublishers.cominformaticsjournals.co.ininformaticsjournals.co.in

Application of DKIEs to Elucidate Rate-Limiting Steps in Risdiplam (B610492) Hydroxylation

The metabolism of Risdiplam is primarily carried out by hepatic enzymes, specifically flavin monooxygenases (FMO1 and FMO3) and various cytochrome P450 enzymes (CYPs 1A1, 2J2, 3A4, and 3A7). smolecule.comnih.gov These enzymes often catalyze oxidative reactions, such as hydroxylation, which involve the cleavage of C-H bonds. Identifying which of these metabolic pathways is dominant and which specific C-H bond cleavage is the rate-limiting step is crucial for understanding the drug's pharmacokinetic profile.

Deuterium-labeled analogues like Risdiplam-hydroxylate-d3 serve as critical tools for these mechanistic studies. symeres.commedchemexpress.commedchemexpress.com By strategically placing deuterium atoms at potential sites of metabolic oxidation on the Risdiplam molecule, researchers can perform comparative metabolic studies. If deuteration at a specific position leads to a significant decrease in the rate of formation of a hydroxylated metabolite, it provides strong evidence that the cleavage of the C-H bond at that position is a rate-limiting step in the hydroxylation reaction. nih.gov This application of the DKIE allows medicinal chemists to create a detailed map of a drug's metabolic fate, pinpointing the sites most susceptible to rapid breakdown. researchgate.net Such insights are invaluable for designing next-generation molecules with improved metabolic properties.

Computational Chemistry Approaches for Predicting Deuterium Effects

Predicting the metabolic fate of drug candidates is a key challenge in modern drug discovery. Computational chemistry and in silico modeling have emerged as powerful tools to forecast the effects of isotopic substitution. jsps.go.jpamericanpharmaceuticalreview.com These approaches can simulate molecular interactions and reaction energetics, offering predictions on the magnitude of the Deuterium Kinetic Isotope Effect (DKIE) before a compound is synthesized. jsps.go.jp

Correlation between Isotopic Substitution and Metabolic Stability

The direct consequence of the Deuterium Kinetic Isotope Effect (DKIE) is an enhancement of a drug's metabolic stability. juniperpublishers.comresearchgate.net By replacing hydrogen with deuterium at a metabolically vulnerable site, the rate of enzymatic breakdown at that position is reduced. informaticsjournals.co.in This slowing of metabolism can lead to several beneficial changes in the drug's pharmacokinetic profile.

Data Tables

The following table presents research findings from a study on a phosphatidylinositol-3 kinase alpha (PI3K-α) inhibitor, illustrating the quantitative impact of deuterium substitution on metabolic stability and in vivo exposure. This serves as a representative example of the principles discussed.

Table 1: In Vitro and In Vivo Effects of Deuteration on a PI3K-α Inhibitor nih.gov
CompoundStructural FeatureIn Vitro Metabolic Stability (t½ in human liver microsomes, min)In Vivo Oral Bioavailability (Rat, %)
1tert-butyl2917
2d9-tert-butyl13334

Compound Names

Advanced Research Perspectives and Future Directions

Integration of Deuterated Metabolite Studies with Systems Biology Approaches

The use of stable isotope-labeled compounds like Risdiplam-hydroxylate-d3 is pivotal in the field of systems biology, which seeks to understand the complex interactions within biological systems. By introducing a deuterated metabolite, researchers can trace its path and interactions without perturbing the system, as deuterium (B1214612) is non-radioactive and safe for use in biological studies. metsol.comacs.org

Systems biology approaches combined with deuterated metabolite data can create comprehensive models of metabolic networks. For example, by tracking the fate of this compound, scientists can elucidate how the metabolic pathways involving FMO and CYP enzymes are integrated with broader cellular processes. nih.govpnas.org This can reveal how genetic variations in these enzymes might affect drug disposition and response on a systemic level. The natural abundance of deuterium is low, making the "d3" labeled metabolite easily distinguishable from its endogenous counterparts using mass spectrometry. acs.org This allows for precise measurement of its flux through different metabolic routes, providing quantitative data to feed into and validate systems biology models. ingentaconnect.com The study of these inherent hydrogen isotope discrimination processes, sometimes termed "deutenomics," is revealing the active role of isotopes in regulating metabolism. pnas.org

Illustrative Data: Hypothetical Flux Analysis in a Systems Biology Model

Metabolic PathwayFlux Rate (Control) (nmol/hr/mg protein)Flux Rate (with Risdiplam) (nmol/hr/mg protein)Flux Traced by this compound (nmol/hr/mg protein)
FMO1 Pathway15014545.2
FMO3 Pathway22021063.1
CYP3A4 Pathway858212.5
Glucuronidation110115Not Applicable

Development of High-Throughput Analytical Platforms for Deuterated Metabolites

The demand for detailed metabolic data has spurred the development of high-throughput analytical platforms capable of rapidly screening and quantifying deuterated metabolites. Techniques such as Acoustic Ejection Mass Spectrometry (AEMS) and automated liquid chromatography-mass spectrometry (LC-MS/MS) systems are at the forefront of this evolution. sciex.comlcms.cz

These platforms are essential for drug discovery and development, allowing for the analysis of thousands of samples to assess compound identity, stability, and metabolic profile. sciex.com For this compound, these high-speed methods enable its use as an internal standard for the precise quantification of the non-deuterated M1 metabolite in complex biological matrices like plasma. lcms.cznih.gov The distinct mass shift provided by the three deuterium atoms allows for clear differentiation from the parent drug and other metabolites, which is crucial for accurate pharmacokinetic analysis. ingentaconnect.comsymeres.com The development of automated sample handling and data processing pipelines further enhances the efficiency of these platforms, making large-scale metabolomics studies feasible. sciex.comukri.org

Exploration of Novel Deuterated Analogs for Mechanistic Investigations

Beyond its use as a tracer, deuterium labeling is a powerful tool for mechanistic investigations into drug metabolism. acs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction that involves breaking this bond is significantly slower for the deuterated compound. acs.orgacs.org

By strategically placing deuterium atoms on different positions of the Risdiplam (B610492) molecule or its metabolites, researchers can create novel deuterated analogs to probe specific metabolic pathways. For instance, if deuteration at a specific site significantly slows down the formation of the hydroxylated metabolite, it provides strong evidence that the C-H bond at that position is broken during the rate-limiting step of the hydroxylation reaction. acs.org This approach can be used to:

Pinpoint the exact sites of metabolism on a drug molecule.

Differentiate between the activities of various CYP or FMO enzymes involved in the drug's metabolism. nih.govfda.gov

Investigate potential "metabolic switching," where blocking one metabolic pathway via deuteration shunts the drug down alternative routes. tandfonline.comnih.gov

This detailed mechanistic understanding is invaluable for designing new drug candidates with improved metabolic stability and predictable pharmacokinetic profiles. researchgate.netjuniperpublishers.com

Illustrative Research Findings: Kinetic Isotope Effect in Risdiplam Metabolism

Deuterated AnalogPosition of DeuteriumRate of M1 Formation (Relative to non-deuterated)Implication
Risdiplam-d3Imidazole Ring95%Minor role of this position in the rate-limiting step of hydroxylation.
Risdiplam-d4Pyridopyrimidinone Core40%Significant involvement of this position in the hydroxylation reaction.
Risdiplam-d2Diazaspiro-octane Moiety98%This part of the molecule is not the primary site of hydroxylation.

This interactive table conceptualizes how different deuterated analogs of Risdiplam could be used to identify the "soft spots" for metabolism through the kinetic isotope effect.

Contribution of Deuterium Labeling to Predictive Metabolism Modeling

Predictive metabolism modeling, including physiologically based pharmacokinetic (PBPK) modeling, is a computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.net Data from studies using deuterated compounds like this compound are instrumental in building and refining these models.

By providing precise quantification of metabolite formation and clearance rates, stable isotope labeling studies offer high-quality data to parameterize and validate PBPK models. metsol.comingentaconnect.com For example, human mass balance studies, which can be conducted safely using stable isotopes, provide definitive data on the routes and extent of a drug's excretion, a critical input for any predictive model. fda.govresearchgate.net Furthermore, understanding how deuteration affects metabolic rates (the KIE) can be used to build more sophisticated models that can predict the metabolism of new chemical entities even before they are synthesized. acs.orgbiorxiv.org As these models become more accurate, they can help predict potential drug-drug interactions and the effects of genetic polymorphisms in metabolic enzymes, accelerating the drug development process and supporting the goals of personalized medicine. nih.govashpublications.org

Q & A

Q. What are the primary metabolic pathways of risdiplam-hydroxylate-d3, and how can they be experimentally validated?

this compound undergoes metabolism primarily via N-oxidation and piperazine ring degradation mediated by CYP P450 enzymes (e.g., CYP3A4, CYP3A7) and flavin-containing monooxygenases (FMO1, FMO3). To validate these pathways, researchers should:

  • Use recombinant CYP and FMO enzymes in vitro to identify metabolite profiles .
  • Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive detection of metabolites like M1 and M26 .
  • Compare metabolite-to-parent AUC ratios (e.g., via radiolabeled studies) to confirm metabolic stability and accumulation risks .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in plasma?

  • LC-MS/MS is the gold standard due to its sensitivity and specificity. For example, risdiplam and its hydroxylated metabolites (e.g., M1) can be quantified using validated methods with lower limits of detection (LLOD) ≤1 ng/mL .
  • Radiometric profiling (e.g., 14C-labeled studies) helps trace low-abundance metabolites, though it may require reanalysis of raw mass spectral data to resolve unexplained chromatographic peaks .

Q. How should clinical trial endpoints be structured to evaluate this compound efficacy in neuromuscular disorders?

  • Primary endpoints : Focus on functional outcomes (e.g., motor milestone achievement in spinal muscular atrophy) measured at predefined intervals (e.g., 12–24 months) .
  • Secondary endpoints : Include biomarker validation (e.g., SMN protein levels) and safety profiles (e.g., hepatotoxicity risks) .
  • Exploratory endpoints : Assess rare events (e.g., metabolite accumulation) using longitudinal data up to 216 hours post-dose .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite pharmacokinetic data between truncated and extended study periods?

  • Reanalyze raw mass spectral data from extended studies (e.g., 216-hour post-dose samples) to confirm whether truncated AUC0-48h profiles in human ADME studies accurately represent AUCinf .
  • Use sensitivity analyses to differentiate artifacts (e.g., low radioprofiling sensitivity) from true metabolic trends .
  • Example: In risdiplam studies, re-evaluation of unexplained peaks revealed minor metabolites, resolving Health Authority concerns about accumulation .

Q. What experimental strategies elucidate the relative contributions of CYP P450 vs. FMO enzymes to this compound metabolism?

  • Enzyme-specific inhibition assays : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) or heat inactivation (for FMOs) to isolate contributions .
  • Recombinant enzyme systems : Incubate risdiplam with individual CYP/FMO isoforms to quantify metabolite generation rates .
  • Interspecies comparisons : Compare human and rodent metabolic profiles to identify conserved pathways, aiding translational relevance .

Q. How can splice-modifying drug specificity be mechanistically evaluated for this compound?

  • Massively parallel splicing assays (MPSAs) : Test risdiplam’s binding affinity against variant 5' splice sites (5'ss) to define sequence-specific motifs (e.g., IUPAC consensus motifs) .
  • RNA-seq integration : Correlate splicing efficiency with transcriptome-wide off-target effects, ensuring therapeutic specificity .
  • Comparative analysis : Contrast risdiplam’s single-motif specificity with multi-motif mechanisms of analogues like branaplam .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing longitudinal metabolite data in risdiplam studies?

  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t1/2 for parent drug and metabolites .
  • Mixed-effects models : Account for inter-individual variability in metabolite clearance rates .

Q. How to design in vitro-in vivo extrapolation (IVIVE) models for this compound metabolism?

  • Incorporate enzyme kinetic data (e.g., Km and Vmax from recombinant systems) into physiologically based pharmacokinetic (PBPK) models .
  • Validate predictions against clinical plasma metabolite ratios (e.g., M1-to-risdiplam AUC) .

Tables for Reference

(Summarized from and )

Endpoint Type Examples in Risdiplam Trials Measurement Timeline
PrimaryMotor function (e.g., HFMSE score)12–24 months
SecondarySMN protein levels, liver enzyme elevations6–12 months
ExploratoryMetabolite accumulation (e.g., M1, M26)48–216 hours post-dose
Metabolite Enzyme Responsible Detection Method Key Finding
M1CYP3A4, FMO3LC-MS/MSNo accumulation post-repeated dose
M26CYP3A7Radiometric profilingMinor metabolite (<5% AUC)

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